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Compound of Interest

Compound Name: ESTRATETRAENOL

Cat. No.: B030845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of

estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), a steroid identified in pregnant women's urine

and studied for its potential pheromonal effects in humans.[1] The protocols outlined below are

designed for research-scale synthesis, starting from the readily available steroid precursor,

estrone.

Introduction
Estratetraenol is an endogenous steroid that is structurally related to estrogen hormones but

lacks significant estrogenic activity.[2] It is biosynthesized from androstadienone by the enzyme

aromatase, primarily in the ovaries.[2][3] Research into estratetraenol has explored its role as

a putative human pheromone, with studies suggesting it may influence social and sexual

behaviors.[1][4] To facilitate further investigation into its biological functions, reliable methods

for its synthesis are essential.

This document details a two-step chemical synthesis of estratetraenol from estrone, involving

the protection of the phenolic hydroxyl group followed by the formation of the C16-C17 double

bond via a Shapiro reaction. An alternative method for introducing the double bond via

dehydration of a 17-hydroxy intermediate is also discussed.
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Two plausible synthetic routes starting from estrone (1) are presented. Both routes begin with

the protection of the phenolic hydroxyl group at C3.

Route A: Shapiro Reaction. This is the primary detailed protocol. It involves the conversion of

the 17-keto group to a tosylhydrazone, followed by treatment with a strong base to form the

alkene.

Route B: Dehydration of 17-hydroxyestratriene. This alternative route involves the reduction

of the 17-keto group to a hydroxyl group, which is then dehydrated to form the C16-C17

double bond.

Data Presentation: Comparison of Synthesis Routes
Parameter Route A: Shapiro Reaction

Route B: Dehydration of
17-Hydroxyestratriene

Starting Material Estrone Estrone

Key Intermediates

3-(tert-

Butyldimethylsilyloxy)estrone,

3-(tert-

Butyldimethylsilyloxy)estrone

17-tosylhydrazone

3-(tert-

Butyldimethylsilyloxy)estrone,

3-(tert-Butyldimethylsilyloxy)-

estra-1,3,5(10)-trien-17β-ol

Key Reactions

Silyl ether protection,

Tosylhydrazone formation,

Shapiro reaction

Silyl ether protection, Ketone

reduction, Dehydration

Estimated Overall Yield Moderate Moderate

Purity of Final Product
High after chromatographic

purification

High after chromatographic

purification

Advantages
Well-established for olefination

of hindered ketones.

Milder reagents for the

reduction step.

Challenges

Requires strong base and

anhydrous conditions for the

Shapiro reaction.

Dehydration step may require

harsh conditions and can lead

to side products.
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Experimental Protocols
Route A: Synthesis of Estratetraenol via Shapiro
Reaction
This protocol is divided into four main stages:

Protection of the 3-hydroxyl group of estrone.

Formation of the 17-tosylhydrazone.

Shapiro reaction to form the C16-C17 double bond.

Deprotection of the 3-hydroxyl group.

Materials:

Estrone (1)

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

estrone (1.0 eq) in anhydrous DMF.
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Add imidazole (2.5 eq) to the solution and stir until it dissolves.

Add tert-Butyldimethylsilyl chloride (1.5 eq) portion-wise to the reaction mixture at room

temperature.

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate

and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the protected

estrone (2) as a white solid.

Materials:

3-(tert-Butyldimethylsilyloxy)estra-1,3,5(10)-trien-17-one (2)

Tosylhydrazide (p-toluenesulfonylhydrazide)

Methanol or Ethanol

Catalytic amount of acetic acid (optional)

Procedure:

In a round-bottom flask, dissolve the protected estrone (2) (1.0 eq) in methanol or ethanol.

Add tosylhydrazide (1.2 eq) to the solution. A catalytic amount of acetic acid can be added to

accelerate the reaction.

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature. The product may precipitate out of the

solution.
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If precipitation occurs, collect the solid by filtration and wash with cold solvent. If no

precipitate forms, concentrate the solvent under reduced pressure.

The crude tosylhydrazone (3) can often be used in the next step without further purification.

If necessary, it can be recrystallized.

Materials:

3-(tert-Butyldimethylsilyloxy)estra-1,3,5(10)-trien-17-one tosylhydrazone (3)

n-Butyllithium (n-BuLi) in hexanes (2.2 - 2.5 eq)

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

Saturated aqueous ammonium chloride solution

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and

under a nitrogen or argon atmosphere, suspend or dissolve the tosylhydrazone (3) (1.0 eq)

in anhydrous THF or diethyl ether.

Cool the mixture to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (at least 2.2 equivalents) dropwise via syringe. The solution may

change color.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-16 hours.

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0

°C.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the protected

estratetraenol (4).

Materials:

3-(tert-Butyldimethylsilyloxy)estra-1,3,5(10),16-tetraene (4)

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Tetrahydrofuran (THF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve the protected estratetraenol (4) (1.0 eq) in THF.

Add tetrabutylammonium fluoride solution (1.2 eq) to the mixture at room temperature.

Stir for 1-2 hours, monitoring the reaction by TLC.

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain pure

estratetraenol (5) as a white solid.

Characterization of Estratetraenol
The final product should be characterized to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the structure. Key signals to look for in the ¹H NMR spectrum include the

aromatic protons, the vinylic protons of the C16-C17 double bond, and the methyl protons at

C18.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine

the purity of the final compound.

Visualizations
Synthesis Workflow

Estratetraenol Synthesis Analysis
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Caption: Workflow for the synthesis and analysis of estratetraenol.

Proposed Signaling Pathway of Estratetraenol
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Caption: Proposed signaling pathway for estratetraenol as a putative human pheromone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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